Cochliobolic acid

Catalog No.
S628035
CAS No.
185846-15-5
M.F
C25H30O6
M. Wt
426.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cochliobolic acid

CAS Number

185846-15-5

Product Name

Cochliobolic acid

IUPAC Name

(2R,3R,5S)-3-hydroxy-5-[(1E,3E,5E,7E,9E,11E,15E)-17-methyl-13,14-dioxononadeca-1,3,5,7,9,11,15-heptaenyl]oxolane-2-carboxylic acid

Molecular Formula

C25H30O6

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C25H30O6/c1-3-19(2)16-17-22(27)21(26)15-13-11-9-7-5-4-6-8-10-12-14-20-18-23(28)24(31-20)25(29)30/h4-17,19-20,23-24,28H,3,18H2,1-2H3,(H,29,30)/b6-4+,7-5+,10-8+,11-9+,14-12+,15-13+,17-16+/t19?,20-,23-,24-/m1/s1

InChI Key

UWFRQOWLUPERFN-WUSQRGMKSA-N

SMILES

CCC(C)C=CC(=O)C(=O)C=CC=CC=CC=CC=CC=CC1CC(C(O1)C(=O)O)O

Synonyms

Cochliobolic acid

Canonical SMILES

CCC(C)C=CC(=O)C(=O)C=CC=CC=CC=CC=CC=CC1CC(C(O1)C(=O)O)O

Isomeric SMILES

CCC(C)/C=C/C(=O)C(=O)/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H]1C[C@H]([C@@H](O1)C(=O)O)O

Description

The exact mass of the compound Cochliobolic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Polyenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cochliobolic acid is a complex organic compound with the chemical formula C25H30O6C_{25}H_{30}O_{6}. It is classified as a secondary metabolite produced by the fungus Cochliobolus lunatus, which is known for its role in plant pathology. This compound has garnered interest due to its unique structure and potential biological activities. The molecular structure of cochliobolic acid features multiple functional groups, including hydroxyl and carbonyl groups, which contribute to its chemical reactivity and biological functions.

Cochliobolic acid exhibits significant biological activity, particularly in inhibiting the binding of transforming growth factor-alpha to the epidermal growth factor receptor. This inhibition suggests a potential role in modulating cellular signaling pathways, which could have implications in cancer research and therapeutic interventions . Additionally, studies have indicated that cochliobolic acid may possess antifungal properties, making it a candidate for agricultural applications against fungal pathogens.

The synthesis of cochliobolic acid can be achieved through both natural extraction from Cochliobolus lunatus and synthetic organic chemistry methods.

  • Natural Extraction: Isolation from cultures of Cochliobolus lunatus involves fermentation processes where the fungus is cultivated under specific conditions to maximize the yield of cochliobolic acid.
  • Synthetic Methods: Various synthetic routes can be employed, including:
    • Multi-step organic synthesis involving the construction of the core structure followed by functional group modifications.
    • Use of starting materials that mimic the natural biosynthetic pathways to create analogs.

These methods are crucial for producing cochliobolic acid in sufficient quantities for research and application purposes.

Cochliobolic acid has several promising applications:

  • Pharmaceuticals: Due to its ability to inhibit specific receptor interactions, it may be developed into a therapeutic agent for diseases related to aberrant growth factor signaling.
  • Agriculture: Its antifungal properties suggest potential use as a biopesticide or fungicide in crop protection strategies.
  • Biotechnology: Cochliobolic acid may serve as a lead compound for the development of new drugs or agrochemicals.

Research on cochliobolic acid has focused on its interactions with various biological molecules. Notably, studies have demonstrated its ability to interfere with receptor-ligand binding, particularly affecting growth factor signaling pathways. Further interaction studies are necessary to elucidate its full range of biological effects and potential therapeutic applications.

Cochliobolic acid shares structural and functional similarities with several other compounds derived from fungi or plants. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Fusarium toxinC20H24O7Produced by Fusarium species; known for its toxicity in plants and animals.
AflatoxinC17H12O6A carcinogenic compound produced by certain molds; affects food safety.
MycotoxinVariesA broad category encompassing various toxic compounds produced by fungi; impacts health and agriculture.

Uniqueness of Cochliobolic Acid

Cochliobolic acid stands out due to its specific mechanism of action in inhibiting growth factor receptor interactions, which is not commonly observed in other similar compounds. Its dual role as both an antifungal agent and a potential therapeutic compound highlights its versatility and importance in both agricultural and medical fields.

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

426.20423867 g/mol

Monoisotopic Mass

426.20423867 g/mol

Heavy Atom Count

31

Wikipedia

Cochliobolic acid

Dates

Modify: 2024-02-18

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